molecular formula C19H19NO4 B1230581 8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

Cat. No. B1230581
M. Wt: 325.4 g/mol
InChI Key: FKOKOJREXZYLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one is a member of quinolines.

Scientific Research Applications

Molecular Structure and Conformation

  • The study by Cuervo et al. (2009) examined the molecular structure and conformational disorder of similar compounds. They found that these compounds, including 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one, exhibit conformational disorder due to the presence of a six-membered heterocyclic ring adopting intermediate conformations between envelope and half-chair forms. This conformational behavior has implications for the chemical and physical properties of the molecule (Cuervo et al., 2009).

Synthesis Methods

  • Wu Xiao-xi (2015) described a solvent-free synthesis of novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds using a one-pot method. This approach offers a more environmentally friendly and efficient way to produce these compounds (Wu Xiao-xi, 2015).
  • Bhardwaj et al. (2019) explored an eco-compatible sonochemical synthesis using green TiO2 for these compounds. This innovative method emphasizes sustainability and environmental compatibility in the production process (Bhardwaj et al., 2019).

Application in Anticancer Research

  • Tuanjie Li et al. (2015) reported a synthesis methodology for 6,9-dihydro-[1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, analogues of podophyllotoxins, with potential anticancer activity. This demonstrates the potential application of similar compounds in the field of oncology (Tuanjie Li et al., 2015).

Advanced Synthesis Techniques

  • Azarifar and Sheikh (2012, 2013) conducted research on advanced synthesis techniques such as ultrasound-promoted one-pot synthesis and the use of ZrOCl2·8H2O as a catalyst. These techniques are significant for the efficient and eco-friendly synthesis of similar compounds (Azarifar and Sheikh, 2012), (Azarifar and Sheikh, 2013).

properties

Product Name

8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

InChI

InChI=1S/C19H19NO4/c1-2-7-22-16-6-4-3-5-12(16)13-9-19(21)20-15-10-18-17(8-14(13)15)23-11-24-18/h3-6,8,10,13H,2,7,9,11H2,1H3,(H,20,21)

InChI Key

FKOKOJREXZYLQF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
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8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
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8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
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8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Reactant of Route 5
8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Reactant of Route 6
8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

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